6-Carboxyfluorescein
Overview
Description
6-Carboxyfluorescein (6-FAM) is a fluorescent dye with an absorption wavelength of 495 nm and an emission wavelength of 517 nm . It is a fluorescein molecule with a carboxyl group added and is commonly used as a tracer agent. It is used in the sequencing of nucleic acids and in the labeling of nucleotides .
Synthesis Analysis
A new method with a very flexible design strategy has been used to synthesize regioisomerically pure 5- and 6-carboxyfluoresceins . This approach, applicable to a range of fluorescein derivatives, directly produces chromophores suitable for conjugation and use as imaging probes . The method has proven an efficient access to regioisomerically pure 5- and 6-carboxyfluoresceins on a large scale, in good yields, and with high regioisomeric purity .
Molecular Structure Analysis
The molecular formula of 6-Carboxyfluorescein is C21H12O7 . Its IUPAC name is 3’,6’-dihydroxy-1-oxospiro [2-benzofuran-3,9’-xanthene]-5-carboxylic acid . The InChI is InChI=1S/C21H12O7/c22-11-2-5-14-17 (8-11)27-18-9-12 (23)3-6-15 (18)21 (14)16-7-10 (19 (24)25)1-4-13 (16)20 (26)28-21/h1-9,22-23H, (H,24,25) .
Chemical Reactions Analysis
The synthesis of 6-Carboxyfluorescein involves a series of chemical reactions that have been prepared from a common precursor through a very simple synthetic procedure . This method has been applied to the development of a new type of mixed fluorescein derivatives of 5-carboxyfluorescein .
Physical And Chemical Properties Analysis
6-Carboxyfluorescein is a monocarboxylic acid . It is functionally related to a fluorescein (lactone form) . Other properties listed for this fluorescent dye include the physical form, solubility, melting point, boiling point, pKa, absorption maxima, emission maxima, molar extinction coefficient, and quantum yield .
Scientific Research Applications
Phloem Sap Translocation : 6(5)Carboxyfluorescein is used to monitor phloem sap translocation in real-time in both short- and long-term experiments. Its use in studying the transport characteristics of phloem in plants like soybeans has been demonstrated, showing that it is strictly confined to the phloem regions and helps in observing transport into young leaves and the sink-to-source transition (Grignon, Touraine, & Durand, 1989).
Separation of Isomers : An efficient method for separating 5- and 6-carboxyfluorescein isomers has been developed. This is important for preparing isomerically pure carboxyfluoresceins, which are useful in various research applications (Rossi & Kao, 1997).
Probe for Liposome-Cell Interactions : Impurities in 5(6)-carboxyfluorescein can affect phospholipid vesicle stability and rates of carboxyfluorescein transfer into cells. Its purification is vital for applications with vesicles and cells, indicating its role in studying cell membrane dynamics (Ralston et al., 1981).
Intracellular pH Measurement : A fiber-optic reflection-based pH micro-probe using 6-carboxyfluorescein has been designed for intracellular pH monitoring. This probe is crucial for understanding single-cell responses to external stimuli (Yang et al., 2015).
Fluorescence Resonance Energy Transfer : 6-Carboxyfluorescein plays a role in fluorescence resonance energy transfer (FRET) studies, as seen in the research for lysozyme detection, where it facilitates FRET between an anionic conjugated polymer and a dye-labeled lysozyme aptamer (Wang & Liu, 2009).
Pharmacokinetics Study : The pharmacokinetics of 6-carboxyfluorescein have been studied in rats, showing its rapid removal from blood and small volume of distribution. This study is significant in understanding the drug delivery and disposition in biological systems (Woolfrey, Taylor, Kellaway, & Smith, 1985).
DNA Sequencing : 6-Carboxyfluorescein is used in DNA sequencing. For instance, it has been utilized in "click chemistry" for the production of fluorescently labeled single-stranded DNA, which is then used as a primer in DNA sequencing (Seo, Li, Ruparel, & Ju, 2003).
Safety And Hazards
6-Carboxyfluorescein may cause serious eye irritation and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling 6-Carboxyfluorescein .
Future Directions
The synthesis method of 6-Carboxyfluorescein has been applied to the development of a new type of mixed fluorescein derivatives of 5-carboxyfluorescein . This approach, applicable to a range of fluorescein derivatives, directly produces chromophores suitable for conjugation and use as imaging probes . This suggests potential future directions in the development of new fluorescent dyes and imaging probes.
properties
IUPAC Name |
3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12O7/c22-11-2-5-14-17(8-11)27-18-9-12(23)3-6-15(18)21(14)16-7-10(19(24)25)1-4-13(16)20(26)28-21/h1-9,22-23H,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTDTCNHAFUJOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062965 | |
Record name | 6-Carboxyfluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Carboxyfluorescein | |
CAS RN |
3301-79-9 | |
Record name | 6-Carboxyfluorescein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3301-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Carboxyfluorescein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003301799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid, 3',6'-dihydroxy-3-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Carboxyfluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Carboxyfluorescein | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHJ853P6SM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Citations
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